N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
Description
This compound features a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 4-methylphenyl group at position 2. A sulfanyl (-S-) bridge connects the spiro system to an acetamide moiety, which is further attached to a 5-chloro-2,4-dimethoxyphenyl group. Key structural attributes include:
- Spirocyclic framework: The diazaspiro[4.5]deca-1,3-diene ring introduces conformational rigidity, influencing molecular interactions and stability.
- Substituent effects: The 5-chloro-2,4-dimethoxyphenyl group combines electron-withdrawing (Cl) and electron-donating (OMe) substituents, modulating electronic properties and solubility.
- Sulfanyl-acetamide linkage: The thioether bridge enhances metabolic stability compared to oxygen analogs, while the acetamide group facilitates hydrogen bonding .
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O3S/c1-16-7-9-17(10-8-16)23-24(29-25(28-23)11-5-4-6-12-25)33-15-22(30)27-19-13-18(26)20(31-2)14-21(19)32-3/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRONZQVYPNFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCCC3)N=C2SCC(=O)NC4=CC(=C(C=C4OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Spiro Systems
N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
- Key difference : The spiro ring is [4.4] instead of [4.5], reducing ring strain and altering molecular geometry.
- Substituents : The 3,4-dichlorophenyl group lacks methoxy substituents, resulting in lower solubility in polar solvents.
N-(5-chloro-2,4-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
Analogues with Heterocyclic Replacements
N-(5-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key difference : The spiro system is replaced by a 1,2,4-triazole ring.
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
- Key difference: A 1,2,4-triazole ring with 4-(dimethylamino)phenyl substitution.
- Impact: The dimethylamino group increases solubility in aqueous media, while the triazole-thioether linkage may improve resistance to oxidative degradation .
Analogues with Varied Acetamide Substituents
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key difference : A pyrazolyl ring replaces the spiro system.
- Impact : The pyrazole moiety introduces hydrogen-bonding interactions (N-H···O), as observed in its crystal structure, which could enhance binding to biological targets like enzymes .
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide
Comparative Analysis: Structural and Functional Implications
Physicochemical Properties
Q & A
Q. What statistical methods resolve batch-to-batch variability in biological activity data?
- Multivariate Analysis : Apply PCA or PLS regression to correlate structural impurities (HPLC data) with activity outliers.
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
